molecular formula C15H16ClNO2 B2811578 2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide CAS No. 879361-69-0

2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide

Cat. No.: B2811578
CAS No.: 879361-69-0
M. Wt: 277.75
InChI Key: FRLXQFITTWILLQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C15H16ClNO2. It is a derivative of naphthalene, featuring a chlorine atom, a methoxy group, and an acetamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 6-methoxynaphthalen-2-ylmethylamine. The key steps involve:

  • N-Methylation: The amine group is methylated using methyl iodide in the presence of a base such as triethylamine.

  • Chloroacetylation: The resulting N-methylated amine is then reacted with chloroacetyl chloride to introduce the chloroacetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-N-(6-methoxynaphthalen-2-yl)acetamide: Similar structure but lacks the N-methyl group.

  • 2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]propanamide: Similar but with a propionamide group instead of acetamide.

Uniqueness: 2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development across multiple fields.

Properties

IUPAC Name

2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-17(15(18)9-16)10-11-3-4-13-8-14(19-2)6-5-12(13)7-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLXQFITTWILLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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